molecular formula C25H26O3 B169433 Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate CAS No. 158937-30-5

Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate

Cat. No.: B169433
CAS No.: 158937-30-5
M. Wt: 374.5 g/mol
InChI Key: OIFZDBKKVVCCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is an organic compound with the molecular formula C25H26O3 and a molecular weight of 374.5 g/mol. It is also known by its IUPAC name, this compound. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate typically involves the esterification of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid.

    Reduction: Formation of 4-[4-(4-pentoxyphenyl)phenyl]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[4-(4-methoxyphenyl)phenyl]benzoate
  • Methyl 4-[4-(4-ethoxyphenyl)phenyl]benzoate
  • Methyl 4-[4-(4-butoxyphenyl)phenyl]benzoate

Uniqueness

Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is unique due to the presence of the pentoxy group, which can influence its chemical reactivity and interactions compared to its analogs with shorter or different alkoxy groups.

Properties

IUPAC Name

methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFZDBKKVVCCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

33.8 g (0.1 mol) of methyl 4′-iodobiphenyl-4-carboxylate are introduced together with 29.3 g (0.125 mol) of glycol ester of 4-n-pentoxyphenylboronic acid, 70 mg of bis(triphenylphosphine)palladium dichloride and 15.9 g (0.15 mol) of sodium carbonate into 300 ml of DMF and stirred at 80° C. for 12 hours. After filtration and washing with water, the dried residue is recrystallized from DMF. This affords 20.5 g (45%) of methyl 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylate of melting point 248° C.
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33.8 g
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glycol ester
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15.9 g
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70 mg
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300 mL
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